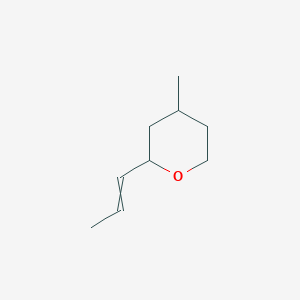

4-Methyl-2-(prop-1-en-1-yl)oxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62885-05-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-methyl-2-prop-1-enyloxane |

InChI |

InChI=1S/C9H16O/c1-3-4-9-7-8(2)5-6-10-9/h3-4,8-9H,5-7H2,1-2H3 |

InChI Key |

IAKGEETYPNRRMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1CC(CCO1)C |

Origin of Product |

United States |

Nomenclature and Structural Representations of 4 Methyl 2 Prop 1 En 1 Yl Oxane

IUPAC Naming Conventions for Oxane Derivatives

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). For heterocyclic compounds like 4-Methyl-2-(prop-1-en-1-yl)oxane, the nomenclature follows a set of established rules. The parent hydride in this case is oxane, a six-membered saturated ring containing one oxygen atom. youtube.com The IUPAC preferred name for tetrahydropyran (B127337) is now oxane. youtube.com

The naming process involves several key steps:

Identification of the Parent Heterocycle : The core structure is a six-membered ring with one oxygen atom, which is named "oxane". The "oxa-" prefix indicates the presence of an oxygen atom replacing a carbon in the ring. msu.edu

Numbering the Ring : The numbering of the ring atoms starts from the heteroatom (oxygen) as position 1 and proceeds around the ring. The direction of numbering is chosen to give the substituents the lowest possible locants.

Identifying and Naming Substituents : The compound has two substituents: a methyl group (-CH₃) and a prop-1-en-1-yl group (-CH=CH-CH₃).

Assigning Locants to Substituents : The methyl group is located at position 4, and the prop-1-en-1-yl group is at position 2.

Assembling the Name : The substituents are listed in alphabetical order, preceded by their locants. Therefore, the name is this compound.

An alternative, and still commonly used, systematic name is based on the parent hydride "tetrahydro-2H-pyran". In this system, "pyran" refers to a six-membered unsaturated ring with one oxygen atom, and "tetrahydro" indicates the saturation of four double bonds. The "2H" specifies the position of the indicated hydrogen in the pyran ring.

| IUPAC Naming Component | Description |

| Parent Heterocycle | Oxane (or Tetrahydropyran) |

| Substituent 1 | Methyl |

| Substituent 2 | prop-1-en-1-yl |

| Locant for Methyl | 4 |

| Locant for prop-1-en-1-yl | 2 |

| Full IUPAC Name | This compound |

Stereochemical Designations and Isomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism arises from two main sources: the substituted oxane ring and the double bond in the prop-1-en-1-yl substituent.

Cis-Trans Isomerism in the Oxane Ring: Due to the presence of two substituents on the oxane ring at positions 2 and 4, cis-trans isomerism is possible. wikipedia.orglibretexts.orglibretexts.org

Cis isomer : The methyl group at C4 and the prop-1-en-1-yl group at C2 are on the same side of the plane of the oxane ring.

Trans isomer : The methyl group at C4 and the prop-1-en-1-yl group at C2 are on opposite sides of the plane of the oxane ring.

E/Z Isomerism in the Prop-1-en-1-yl Group: The double bond in the prop-1-en-1-yl group also gives rise to geometric isomerism, which can be designated as E/Z. This is determined by the Cahn-Ingold-Prelog priority rules for the substituents on the double bond.

Chirality and R/S Configuration: The carbon atoms at positions 2 and 4 of the oxane ring are chiral centers (stereocenters) because they are each bonded to four different groups. Each chiral center can have either an R or an S configuration, leading to a number of possible stereoisomers. youtube.comyoutube.comyoutube.comlibretexts.org The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.comyoutube.comlibretexts.org

For example, the synonym (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran indicates a specific stereoisomer where the chiral center at C2 has an R configuration and the one at C4 has an S configuration. quora.comchem960.com Another synonym, (2R-cis)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, specifies a cis relationship between the substituents and an R configuration at C2. quora.com

The total number of stereoisomers is 2ⁿ, where n is the number of chiral centers. In this case, with two chiral centers, there are 2² = 4 possible stereoisomers (RR, SS, RS, SR). The cis and trans isomers correspond to these diastereomeric pairs.

| Isomer Type | Description | Example Designation |

| Cis/Trans (Ring) | Relative orientation of substituents on the oxane ring. | cis-4-Methyl-2-(prop-1-en-1-yl)oxane |

| E/Z (Alkene) | Configuration of the double bond in the side chain. | (E)- or (Z)- |

| R/S (Chiral Centers) | Absolute configuration at C2 and C4. | (2R,4S) |

Topological and Graph-Theoretic Representations

In the field of chemical graph theory, molecules can be represented as graphs where atoms are vertices and bonds are edges. psu.edunih.gov This approach allows for the mathematical characterization of molecular structure and the calculation of topological indices, which are numerical descriptors that correlate with various physicochemical properties of the compound.

Molecular Graph: The molecular graph of this compound is a labeled graph where the vertices are labeled with the corresponding atoms (C, O) and the edges represent the covalent bonds. nih.gov For simplicity in many graph-theoretical applications, a hydrogen-depleted molecular graph is used, where the hydrogen atoms are omitted. nih.gov

Topological Indices: Topological indices are numerical values derived from the molecular graph that quantify certain aspects of the molecular topology. These indices can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Some common topological indices include:

Wiener Index (W) : The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph.

Randić Index (χ) : Calculated from the degrees of the vertices in the graph, it reflects the extent of branching in the molecule.

Balaban J Index : A highly discriminating index based on the distances between all pairs of vertices.

The application of graph theory to heterocyclic compounds provides a framework for classifying and understanding their structural complexities. psu.edu The heteroatom in the ring, in this case, oxygen, is treated as a distinct type of vertex in the graph, influencing the calculated topological indices. nih.govcapes.gov.br

| Graph-Theoretic Concept | Application to this compound |

| Molecular Graph | A representation of the molecule with atoms as vertices and bonds as edges. |

| Adjacency Matrix | A matrix representation of the molecular graph showing which atoms are connected. |

| Distance Matrix | A matrix where each entry (i,j) is the shortest path distance between atoms i and j. |

| Topological Indices | Numerical descriptors (e.g., Wiener index, Randić index) calculated from the graph to predict properties. |

Stereochemical Aspects and Chiral Studies of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Analysis of Diastereomeric and Enantiomeric Purity

The diastereomeric and enantiomeric purity of rose oxide is a critical factor in determining its olfactory properties and is a key aspect of quality control in the fragrance industry. scentspiracy.com The four stereoisomers of rose oxide each possess distinct odor profiles, making the analysis of their ratios essential. For instance, the (-)-cis isomer is known for its sweet, green, and soft floral notes, while the (+)-cis isomer is described as spicier and more herbaceous. scentspiracy.com The trans isomers are generally considered to have sharper and less diffusive scents. scentspiracy.com

The enantiomeric ratios of rose oxide can also serve as an indicator of the authenticity and origin of essential oils. researchgate.net Natural rose oils, for example, tend to have a higher abundance of the l-isomers, with the (2S,4R)-(-)-cis isomer often being the major component. lookchem.com Synthetic rose oxide, on the other hand, is often produced as a mixture of stereoisomers. wikipedia.orgscentspiracy.com

Table 1: Odor Properties of Rose Oxide Diastereomers

| Diastereomer | Enantiomer | Odor Description | Odor Threshold (µg/L) |

| cis-rose oxide | (+)-(2S,4R) | Floral-green, rose | 0.5 researchgate.net |

| (-)-(2R,4S) | Sweet, greener, softer | 50 researchgate.net | |

| trans-rose oxide | (+)-(2R,4R) | Sharper, less diffusive | 80 researchgate.net |

| (-)-(2S,4S) | Floral-green, herbal (minty), fruity | 160 researchgate.net |

Configuration and Conformation of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring in rose oxide adopts a chair conformation. The relative stability of the cis and trans diastereomers is determined by the axial or equatorial positioning of the substituents at the C2 and C4 positions. In the more stable chair conformations, bulky substituents tend to occupy equatorial positions to minimize steric hindrance.

The stereoselective synthesis of tetrahydropyrans often relies on controlling the conformation of the ring during cyclization reactions. organic-chemistry.orgnih.gov For example, the Prins cyclization, a common method for synthesizing tetrahydropyran rings, proceeds through a six-membered chair-like transition state. researchgate.net The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions. nih.govresearchgate.net

Stereoisomer Separation and Characterization Techniques

The separation and characterization of rose oxide stereoisomers are typically achieved using chiral gas chromatography (GC). uctm.edunih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. uctm.edu

Several studies have demonstrated the successful separation of all four rose oxide stereoisomers using different chiral GC columns. uctm.edunih.gov For instance, a Hydrodex β-TBDAc column has been shown to effectively separate the enantiomers of both cis- and trans-rose oxide. uctm.edu The identity of the separated isomers is often confirmed using mass spectrometry (MS). researchgate.netnih.gov

The development of enantioselective multidimensional gas chromatography (enantio-MDGC) has further enhanced the ability to analyze the stereoisomeric composition of rose oxide in complex mixtures like essential oils. researchgate.net This powerful technique allows for the direct and simultaneous stereochemical analysis of multiple chiral compounds. researchgate.net

Table 2: GC Columns for Chiral Separation of Rose Oxide

| GC Column | Target Analytes | Application | Reference |

| Hydrodex β-TBDAc | cis-rose oxide, trans-rose oxide, linalool (B1675412) oxides | "On-line" chiral analysis in rose oil | uctm.edu |

| BGB 178 30% CD | (+/−)-rose oxide, (+/−)-linalool, (+/−)-citronellol | Authenticity control of Rosa damascena oil | nih.gov |

| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | cis/trans rose oxides, linalool, citronellol (B86348) | Chirality evaluation of Bulgarian and Turkish rose oils | researchgate.net |

Chirality Transfer and Control in Synthetic Pathways

The stereocontrolled synthesis of specific rose oxide isomers is a significant area of research, driven by the distinct fragrance profiles of each stereoisomer. Chirality transfer, where the stereochemistry of a starting material dictates the stereochemistry of the product, is a key strategy in these synthetic pathways.

One common approach involves the cyclization of chiral citronellol derivatives. wikipedia.orglookchem.com For example, the stereoselective synthesis of optically active rose oxide has been achieved through the cyclization of (3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-ol, which are derived from (3R)- and (3S)-citronellol, respectively. lookchem.com The choice of catalyst, such as KHSO4 or a palladium-BINAP complex, can influence the diastereoselectivity of the cyclization. lookchem.com

The Prins cyclization is another powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. organic-chemistry.orgnih.gov By carefully selecting the starting materials and reaction conditions, it is possible to control the formation of specific diastereomers. researchgate.netscilit.comrsc.org For instance, the cyclization of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans with excellent stereocontrol. scilit.comrsc.org

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Reactions Involving the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. However, under specific conditions, it can undergo ring-opening reactions. These reactions are often catalyzed by acids and proceed via nucleophilic attack on one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of the ring opening is influenced by steric and electronic factors, including the substitution pattern on the ring.

For instance, in the presence of a strong acid and a nucleophile, the ether oxygen can be protonated, activating the ring towards nucleophilic attack. The nucleophile will typically attack the less sterically hindered carbon atom adjacent to the oxygen, leading to the formation of a substituted acyclic alcohol. The stability of the resulting carbocation intermediate also plays a crucial role in determining the reaction pathway.

Transformations of the Prop-1-en-1-yl Side Chain

The prop-1-en-1-yl side chain, with its carbon-carbon double bond, is the more reactive site of the molecule under many conditions. This alkene moiety can undergo a variety of addition and functionalization reactions.

Olefin Functionalization Reactions

The double bond in the prop-1-en-1-yl group is susceptible to a wide array of functionalization reactions. nih.gov These reactions allow for the introduction of various functional groups, significantly increasing the molecular complexity and providing access to a diverse range of derivatives. Common olefin functionalization reactions include:

Epoxidation: Treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This three-membered ring is a versatile intermediate for further transformations.

Dihydroxylation: The alkene can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.

Ozonolysis: Cleavage of the double bond can be accomplished through ozonolysis. Depending on the workup conditions (reductive or oxidative), this reaction can yield aldehydes, ketones, or carboxylic acids.

A study on the synthesis of five- and six-membered cyclic organic peroxides demonstrated that oxetanes containing a double bond in the side chain can undergo peroxysilylation to form peroxysilanes, which upon treatment with aqueous HF, yield dioxolanes. beilstein-journals.org

Hydrogenation and Halogenation of the Alkene Moiety

The double bond of the prop-1-en-1-yl side chain readily undergoes hydrogenation and halogenation.

Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, the alkene can be reduced to the corresponding saturated propyl group. This reaction is typically carried out under a hydrogen atmosphere.

Halogenation: The alkene reacts with halogens (Cl2, Br2, I2) to form dihaloalkanes. This reaction proceeds through a halonium ion intermediate, and the addition is typically anti. The formation of halohydrins can be achieved by carrying out the reaction in the presence of water.

Derivatization for Mechanistic Studies and Analogue Synthesis

The ability to selectively modify either the oxane ring or the prop-1-en-1-yl side chain makes 4-Methyl-2-(prop-1-en-1-yl)oxane a valuable starting material for the synthesis of analogues and for mechanistic studies. researchgate.net For example, isotopic labeling of the side chain can be used to trace the movement of atoms during a reaction, providing insight into the reaction mechanism. unifi.it

Derivatization of the oxane ring, often through ring-opening followed by functionalization of the resulting alcohol, can be used to probe the structure-activity relationships of biologically active molecules containing this scaffold. The synthesis of various derivatives allows for the systematic evaluation of how changes in the molecular structure affect its properties.

The following table provides examples of derivatization reactions and their products:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | m-CPBA | 4-Methyl-2-(oxiran-2-yl)oxane | Epoxidation |

| This compound | H2, Pd/C | 4-Methyl-2-propyloxane | Hydrogenation |

| This compound | O3, then Zn/H2O | 2-Formyl-4-methyloxane and Acetaldehyde | Ozonolysis (reductive workup) |

| This compound | Br2 | 2-(1,2-Dibromopropyl)-4-methyloxane | Halogenation |

Reaction Mechanisms of Cyclization and Rearrangement

Under certain conditions, particularly with acid catalysis, this compound and its derivatives can undergo complex cyclization and rearrangement reactions. The presence of both a nucleophilic oxygen atom (in the oxane ring) and an electrophilic double bond (in the side chain) within the same molecule allows for intramolecular reactions.

For instance, protonation of the alkene can lead to the formation of a carbocation, which can then be attacked by the oxygen atom of the oxane ring, leading to the formation of a new bicyclic ether. The regiochemistry and stereochemistry of these cyclizations are often governed by the stability of the intermediate carbocations and the geometric constraints of the transition states.

Rearrangement reactions can also occur, particularly if a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. These mechanistic pathways can be elucidated through a combination of experimental studies, including the analysis of reaction products and the use of isotopic labeling, and computational modeling. escholarship.org

The study of these reaction mechanisms is crucial for understanding the fundamental reactivity of this class of compounds and for designing synthetic strategies that exploit these transformations to build complex molecular architectures.

Spectroscopic Data for this compound Not Found

Extensive searches for advanced spectroscopic data pertaining to the chemical compound this compound have been conducted. Despite a thorough review of available scientific literature and chemical databases, no specific experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS) for this particular compound could be located.

The investigation aimed to gather detailed information for the following analytical techniques as outlined in the user's request:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including multi-dimensional NMR for stereochemical assignment and conformational analysis through coupling constants and Nuclear Overhauser Effect (NOE).

Infrared (IR) and Raman Spectroscopy: For vibrational analysis.

Mass Spectrometry (MS): Including high-resolution mass spectrometry (HRMS) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for mixture analysis.

The search results did not yield any specific studies or datasets for this compound. The information found pertained to structurally related but distinct compounds, which cannot be used to accurately describe the spectroscopic properties of the requested molecule.

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time due to the absence of the necessary foundational data in the public domain.

Advanced Spectroscopic Characterization of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into its electronic structure. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In the case of 4-Methyl-2-(prop-1-en-1-yl)oxane, the chromophores—the parts of the molecule that absorb light—are primarily the carbon-carbon double bond (C=C) of the prop-1-en-1-yl group and the oxygen atom of the oxane ring.

The absorption of UV or visible radiation leads to the promotion of electrons from their ground state to an excited state. shu.ac.uk The electronic transitions in organic molecules like this compound can be categorized based on the types of electrons involved: sigma (σ), pi (π), and non-bonding (n) electrons. shu.ac.uk

The key chromophoric features of this compound are the vinyl ether moiety, specifically the C=C double bond, and the saturated ether oxygen atom within the tetrahydropyran (B127337) ring. The electronic transitions associated with these groups are responsible for the compound's characteristic UV absorption profile.

The primary electronic transitions expected for this molecule are:

π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital of the carbon-carbon double bond to the corresponding anti-bonding π* orbital. slideshare.net For isolated alkenes, this transition typically requires high energy and occurs in the far UV region, often around 170-205 nm. slideshare.netmasterorganicchemistry.com The presence of alkyl substituents on the double bond, as in the prop-1-en-1-yl group, can cause a slight bathochromic shift (a shift to longer wavelengths).

n → σ* Transition: This transition involves the excitation of a non-bonding electron from the oxygen atom of the oxane ring to an anti-bonding σ* orbital. slideshare.net Saturated ethers and alcohols exhibit these transitions, which are generally of high energy and occur at short wavelengths, typically in the range of 150-250 nm. shu.ac.ukhnue.edu.vn

The vinyl ether structure, where the oxygen's lone pair is adjacent to the π-system of the double bond, can lead to electronic interactions that influence the absorption spectrum. However, without direct conjugation of multiple π-bonds, the absorption maxima are expected to remain in the ultraviolet region, below the visible spectrum.

A summary of the expected electronic transitions and their typical absorption regions for the chromophores in this compound is presented in the table below. It is important to note that these are generalized ranges, and the exact λmax (wavelength of maximum absorbance) can be influenced by the solvent and the specific stereochemistry of the molecule.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Typical Wavelength (λmax) Range (nm) |

| C=C (prop-1-en-1-yl) | π → π | 170 - 205 |

| C-O-C (oxane ring) | n → σ | 150 - 250 |

The intensity of these absorption bands, quantified by the molar absorptivity (ε), also provides structural information. The π → π* transitions are generally of high intensity, while n → σ* transitions are typically weaker. hnue.edu.vn Since this compound lacks an extended conjugated system, it is not expected to absorb light in the visible region of the spectrum and would therefore be a colorless compound. libretexts.org The UV-Vis spectrum is a critical tool for confirming the presence of the alkenyl group and can be used in conjunction with other spectroscopic methods for a comprehensive structural elucidation.

Theoretical and Computational Investigations of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy. For a molecule like 4-Methyl-2-(prop-1-en-1-yl)oxane, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be used to determine various electronic properties. nih.gov

Key applications of DFT for this molecule would include the calculation of its optimized molecular geometry, Mulliken atomic charges, and the energies and shapes of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, representing plausible outcomes of DFT calculations.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the oxygen atom in the oxane ring is expected to have a significant negative partial charge, while the carbons of the prop-1-en-1-yl group will exhibit varying charges depending on their position in the double bond.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can be compared with experimental data to validate the computational model. nih.gov For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) spectra, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-O-C bending, and C=C stretching of the alkenyl side chain. These predicted spectra can aid in the interpretation of experimental spectroscopic data.

Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing valuable information about the molecule's three-dimensional structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, representing plausible outcomes of spectroscopic predictions.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (oxane ring) | 98.5 |

| C3 (oxane ring) | 35.2 |

| C4 (oxane ring) | 31.8 |

| C5 (oxane ring) | 26.1 |

| C6 (oxane ring) | 68.3 |

| C1' (prop-1-en-1-yl) | 129.7 |

| C2' (prop-1-en-1-yl) | 125.4 |

| C3' (prop-1-en-1-yl) | 18.2 |

| C4-methyl | 21.5 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. researchgate.netnih.govmdpi.com For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape.

These simulations can reveal the relative energies of different conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound involves modeling its potential reaction pathways. arxiv.orgcantera.org This can be achieved through quantum chemical calculations that map out the potential energy surface for a given reaction. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products. arxiv.orgyoutube.com

For instance, the prop-1-en-1-yl group is susceptible to electrophilic addition reactions. Computational modeling can be used to study the mechanism of such reactions, determining whether they proceed through a concerted or stepwise mechanism and identifying the structure of the transition state. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

Molecular Modeling for Structure-Reactivity Relationships

By combining the insights gained from electronic structure calculations, conformational analysis, and reaction pathway modeling, it is possible to establish structure-reactivity relationships. acs.org This involves understanding how modifications to the molecular structure of this compound would affect its reactivity.

For example, the introduction of different substituents on the oxane ring or the prop-1-en-1-yl side chain would alter the molecule's electronic properties and steric hindrance, thereby influencing its reaction rates and regioselectivity. Molecular modeling can be used to systematically investigate these effects, providing a rational basis for the design of new molecules with desired chemical properties.

Natural Occurrence and Biosynthetic Pathways of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Identification as a Plant Metabolite

4-Methyl-2-(prop-1-en-1-yl)oxane is a well-established plant metabolite, recognized for its contribution to the floral and fruity scents of many plant species. researchgate.netnih.gov It belongs to the class of irregular monoterpenes and is a cyclic ether. researchgate.netresearchgate.net The presence of this compound has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the essential oils and volatile profiles of numerous plants. nih.govresearchgate.net Its role as a plant metabolite extends beyond its aromatic properties, as it can also be involved in plant defense mechanisms.

Occurrence in Specific Botanical Sources

This fragrant compound is a key aromatic constituent in a variety of well-known plants. Notably, it is a characteristic component of rose oil, particularly from Rosa damascena (Damask rose), where it contributes significantly to the typical rose scent. researchgate.netresearchgate.net It is also found in the essential oil of rose-scented geranium (Pelargonium graveolens), where its concentration can vary depending on the cultivar and growing conditions. nih.govresearchgate.net

Beyond these prominent examples, this compound has been identified in other botanical sources, contributing to their unique flavor and aroma profiles. For instance, it is a component of the flavor of lychee fruit and certain wines like Gewürztraminer. wikipedia.org The table below summarizes some of the key botanical sources of this compound.

| Botanical Source | Common Name | Family | Primary Occurrence |

|---|---|---|---|

| Rosa damascena | Damask Rose | Rosaceae | Essential oil from petals |

| Pelargonium graveolens | Rose-scented Geranium | Geraniaceae | Essential oil from leaves |

| Litchi chinensis | Lychee | Sapindaceae | Fruit |

| Vitis vinifera 'Gewürztraminer' | Gewürztraminer Grape | Vitaceae | Wine |

Proposed Biosynthetic Routes to this compound

The biosynthesis of this compound in plants is a complex process that primarily involves the transformation of acyclic monoterpene alcohols. The most recognized precursor is citronellol (B86348), which undergoes a series of enzymatic reactions to form the characteristic cyclic ether structure of rose oxide. researchgate.netaidic.it

Two main biosynthetic pathways leading to the precursor citronellol have been proposed in different plant species:

A Non-Canonical Cytosolic Pathway in Roses: In roses (Rosa species), the biosynthesis of geraniol (B1671447), a direct precursor to citronellol, follows a unique, non-canonical pathway that occurs in the cytosol. This pathway is initiated by the conversion of geranyl diphosphate (B83284) (GPP) to geranyl monophosphate (GP) by a Nudix hydrolase, RhNUDX1. tea-science.comnih.govnih.gov Subsequently, an uncharacterized phosphatase is thought to hydrolyze GP to yield geraniol. tea-science.comnih.gov

A Multi-step Pathway in Pelargonium: In rose-scented geranium (Pelargonium species), a three-step pathway starting from geraniol has been elucidated for citronellol biosynthesis. oup.comnih.gov This pathway involves the oxidation of geraniol to geranial, followed by the reduction of geranial to citronellal (B1669106), and finally the reduction of citronellal to citronellol. oup.com

Once citronellol is formed, its conversion to this compound is generally believed to proceed through an oxidation step to form a diol intermediate, which then undergoes an acid-catalyzed cyclization. wikipedia.org The industrial synthesis of rose oxide often mimics this proposed natural route, utilizing the photooxygenation of citronellol. wikipedia.org

Enzymatic Transformations in Natural Product Biogenesis

The biosynthesis of this compound is orchestrated by a series of specific enzymatic transformations. These enzymes catalyze the conversion of primary metabolites into the final complex structure of rose oxide.

Enzymes in Precursor Biosynthesis:

Nudix Hydrolase (RhNUDX1): In roses, this enzyme plays a pivotal role in the unconventional cytosolic biosynthesis of geraniol. It catalyzes the hydrolysis of geranyl diphosphate (GPP) to geranyl monophosphate (GP), which is a key step in diverting metabolic flux towards monoterpene alcohol production in the cytosol. tea-science.comnih.govnih.govresearchgate.net

Progesterone 5β-Reductase (PRISE) Family Enzymes: In Pelargonium, enzymes belonging to the PRISE family, specifically identified as citral (B94496) reductases (PhCIRs), are crucial for citronellol biosynthesis. oup.comnih.govdntb.gov.ua These enzymes catalyze the reduction of citral (a mixture of geranial and neral) to citronellal. oup.comnih.gov

Alcohol Dehydrogenases (ADHs): These enzymes are proposed to be involved in both the oxidation of geraniol to geranial and the final reduction of citronellal to citronellol in the multi-step pathway found in Pelargonium. oup.com

Enzymes in the Final Conversion to Rose Oxide:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are strongly implicated in the final steps of rose oxide biosynthesis. It is hypothesized that a cytochrome P450 enzyme catalyzes the hydroxylation of citronellol at an allylic position to form a diol intermediate. This intermediate then undergoes a spontaneous or enzyme-assisted cyclization to yield the cis- and trans-isomers of this compound. While specific CYPs are yet to be fully characterized in this role in all relevant species, their involvement is a key feature of the proposed pathway.

The following table provides a summary of the key enzymes and their roles in the biosynthesis of this compound and its precursors.

| Enzyme | Abbreviation | Function | Plant Species |

|---|---|---|---|

| Nudix Hydrolase | RhNUDX1 | Converts geranyl diphosphate (GPP) to geranyl monophosphate (GP) | Rosa sp. |

| Progesterone 5β-Reductase / Citral Reductase | PRISE / PhCIR | Reduces citral to citronellal | Pelargonium sp. |

| Alcohol Dehydrogenase | ADH | Oxidizes geraniol to geranial and reduces citronellal to citronellol | Pelargonium sp. (proposed) |

| Cytochrome P450 Monooxygenase | CYP | Hydroxylation of citronellol (proposed) | General |

Analytical Methodologies for Research Applications of 4 Methyl 2 Prop 1 En 1 Yl Oxane

Chromatographic Methods for Isolation and Purity Assessment

Chromatography stands as the primary analytical tool for the separation and identification of the different isomers of 4-Methyl-2-(prop-1-en-1-yl)oxane. The selection of a specific chromatographic technique is contingent on the analytical objective, such as determining the isomeric ratio or evaluating the purity of a sample.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is the most prevalent technique for analyzing volatile compounds like this compound, owing to its high resolution and sensitivity. In GC, the sample is vaporized and transported by a carrier gas through a capillary column coated with a stationary phase. The separation of the cis- and trans-diastereomers of this compound is typically accomplished using polar capillary columns. The distinct retention times of the isomers enable their identification and quantification.

Commonly utilized stationary phases for the separation of these isomers include those containing polyethylene (B3416737) glycol (PEG) moieties, such as Carbowax 20M, or modified cyclodextrins. The choice of the appropriate column and temperature program is crucial for achieving baseline separation of the diastereomers. For instance, a temperature program that begins at a lower temperature and is gradually increased facilitates the effective separation of the more volatile trans-isomer from the cis-isomer.

Table 1: Example GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (2 min hold), then ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Separation

While GC is the dominant method, High-Performance Liquid Chromatography (HPLC) can also be utilized for the separation of this compound isomers. This is particularly relevant in situations requiring derivatization or when analyzing less volatile sample matrices. In HPLC, separation is achieved based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, reversed-phase HPLC with a C18 column is a common approach. The mobile phase typically comprises a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient of the mobile phase composition can be adjusted to optimize the separation of the cis- and trans-isomers. Detection is often performed using a UV detector, which may necessitate derivatization as the compound itself lacks a strong chromophore.

Chiral Chromatography for Enantiomeric Excess Determination

This compound has two chiral centers, which results in four stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans. The enantiomeric composition is of great importance as the different enantiomers can possess distinct sensory characteristics. Chiral chromatography is the definitive method for determining the enantiomeric excess of each diastereomer. This is most frequently accomplished using gas chromatography with a chiral stationary phase (CSP), often based on modified cyclodextrins. These CSPs can differentiate between the enantiomers, leading to separate peaks for each one. This allows for the precise determination of the enantiomeric ratio in a sample, which is critical for the authenticity assessment of essential oils and fragrance formulations.

Sample Preparation Techniques for Analytical Research

The selection of an appropriate sample preparation technique is vital for the accurate analysis of this compound and is highly dependent on the sample matrix. The primary objective is to extract and concentrate the analyte of interest while minimizing interference from the surrounding matrix.

For liquid samples such as wine or fruit juices, solid-phase microextraction (SPME) is a widely adopted, solvent-free technique. In this method, a fused-silica fiber coated with a suitable polymer is exposed to the headspace above the sample or directly immersed within it. The volatile compounds, including this compound, adsorb to the fiber and are subsequently thermally desorbed into the GC injector.

For solid samples or essential oils, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more suitable. LLE involves the use of a solvent that is immiscible with the sample matrix to selectively extract the analytes. SPE employs a solid sorbent packed in a cartridge to retain the analytes, which are then eluted with an appropriate solvent.

Quantitative Analysis Methodologies

The accurate quantification of this compound is fundamental for a range of research and quality control applications. The most common method for quantitative analysis is the use of an internal standard in conjunction with gas chromatography. An internal standard is a compound with chemical properties similar to the analyte but which is not naturally present in the sample. It is added to the sample at a known concentration prior to sample preparation. By comparing the peak area of the analyte to that of the internal standard, any variations in sample injection volume or detector response can be compensated for, leading to more accurate and precise quantification.

For the highest level of accuracy, stable isotope dilution analysis (SIDA) can be implemented. This advanced technique utilizes an isotopically labeled version of the analyte (e.g., deuterium-labeled this compound) as the internal standard. Because the labeled standard behaves almost identically to the native analyte during extraction and analysis, it provides the most reliable method for quantification, particularly in complex matrices.

Strategic Utility of 4 Methyl 2 Prop 1 En 1 Yl Oxane in Complex Molecular Synthesis

Incorporation into Diverse Ring Systems for Structural Exploration

The oxane ring is a common motif in many natural products, and the structure of 4-methyl-2-(prop-1-en-1-yl)oxane presents functionalities that could potentially be used to construct more complex ring systems. The prop-1-en-1-yl group, for instance, contains a double bond that could participate in various cycloaddition or metathesis reactions to build fused or spirocyclic systems.

Despite this potential, there is a scarcity of documented research showcasing the incorporation of the this compound framework into more diverse and complex ring structures. The focus of existing literature remains on the formation of the oxane ring of rose oxide itself, typically through the acid-catalyzed cyclization of citronellol (B86348) derivatives. wikipedia.orgforeverest.net This process, often following a photooxygenation and reduction sequence, is a cornerstone of the industrial production of rose oxide. wikipedia.orgforeverest.net While elegant, this body of work treats the oxane as the final synthetic destination rather than a starting point for further structural exploration.

Precursor to Structurally Related Oxane Derivatives

The chemical structure of this compound offers several avenues for transformation into other oxane derivatives. The most apparent reactive site is the carbon-carbon double bond in the prop-1-en-1-yl side chain. Standard alkene functionalization reactions could, in theory, be applied to generate a variety of derivatives.

For example, ozonolysis of the double bond would lead to the cleavage of the side chain, yielding a C2-formyl-4-methyloxane. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This resulting aldehyde could then serve as a versatile handle for a wide range of subsequent reactions, such as Wittig olefination, aldol (B89426) condensation, or reductive amination, to introduce diverse substituents at the C2 position.

Epoxidation of the double bond would produce a reactive epoxide ring. wikipedia.orgyoutube.com This epoxide could then be opened by various nucleophiles to install a wide array of functional groups with the potential for stereocontrol, leading to the formation of diols or amino alcohols.

Furthermore, dihydroxylation of the alkene, using reagents like osmium tetroxide or potassium permanganate (B83412), would yield the corresponding diol, which could be further functionalized. khanacademy.org The reduction of the double bond would lead to the formation of dihydro rose oxide, a compound that itself has been investigated for its fragrance properties. harrisonjoseph.co.uk

Investigation of Stereodivergent Syntheses

Stereodivergent synthesis, the ability to generate any desired stereoisomer of a product from a common starting material, is a powerful tool in modern organic chemistry. The presence of two stereocenters in this compound makes it an interesting, albeit underexplored, substrate for such investigations.

The extensive research into the synthesis of the different stereoisomers of rose oxide itself provides a foundation for understanding how to control the stereochemistry around the oxane ring. lookchem.comresearchgate.net For instance, the choice of a specific enantiomer of a chiral catalyst, such as (R)- or (S)-BINAP in palladium-catalyzed cyclizations, can influence the diastereomeric ratio of the resulting rose oxide. lookchem.com This demonstrates that the formation of the stereocenters at C2 and C4 can be directed.

However, the literature does not provide significant examples of using a specific stereoisomer of this compound as a starting point for stereodivergent reactions to create a range of stereoisomers of a different target molecule. The focus remains on the stereoselective synthesis of the various rose oxide isomers.

Q & A

Basic Questions

Q. What is the recommended methodology for synthesizing 4-Methyl-2-(prop-1-en-1-yl)oxane and its derivatives?

- Methodology :

- Step 1 : Start with a diol precursor (e.g., 4-methyl-1,5-pentanediol) and introduce the prop-1-en-1-yl group via alkylation using propargyl bromide in the presence of a base like K₂CO₃ in DMF .

- Step 2 : Perform acid-catalyzed cyclization (e.g., using H₂SO₄ or p-toluenesulfonic acid) to form the oxane ring.

- Step 3 : Purify the product via column chromatography and confirm structure using NMR and mass spectrometry .

- Key Considerations : Optimize reaction time and temperature to avoid side reactions like over-oxidation or polymerization.

Q. How can crystallographic techniques determine the structure of this compound?

- Procedure :

- Grow single crystals via slow evaporation in a solvent like hexane/ethyl acetate.

- Collect X-ray diffraction data and refine using SHELXL .

- Address challenges (e.g., disorder in the prop-1-en-1-yl group) by applying restraints or constraints during refinement .

Advanced Questions

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for structural confirmation?

- Approach :

- For stereochemical discrepancies, use NOESY NMR to assess spatial proximity of protons and compare with X-ray-derived torsion angles .

- If crystallographic disorder is observed (e.g., in flexible substituents), employ dynamic NMR to study conformational exchange in solution .

- Case Study : In this compound, X-ray data confirmed the trans-configuration of the substituents, while NMR indicated rapid ring puckering at room temperature .

Q. How can computational models predict synthetic routes for derivatives?

- Method :

- Use retrosynthetic AI tools (e.g., Template_relevance models) to propose feasible pathways, such as Claisen rearrangement or ring-closing metathesis .

- Validate predictions with DFT calculations (e.g., Gibbs energy profiles for cyclization steps) .

Q. What experimental design considerations are critical for evaluating bioactivity against cancer cell lines?

- Design :

- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity and potency across cancer types .

- Derivatives : Synthesize analogs with modified substituents (e.g., replacing prop-1-en-1-yl with but-3-yn-2-yl) to study structure-activity relationships .

- Controls : Include positive controls (e.g., doxorubicin) and measure IC₅₀ values via MTT assays .

- Data Analysis : Use ANOVA to compare efficacy across derivatives and address variability in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.